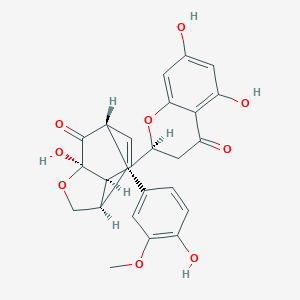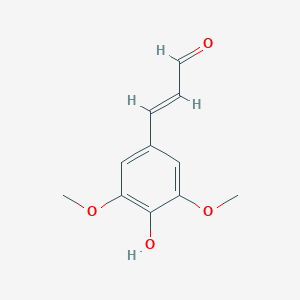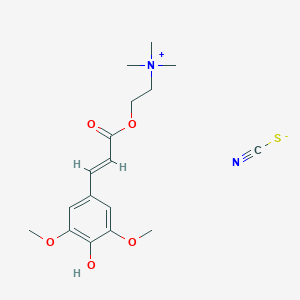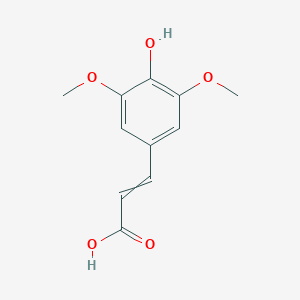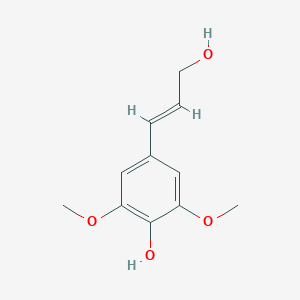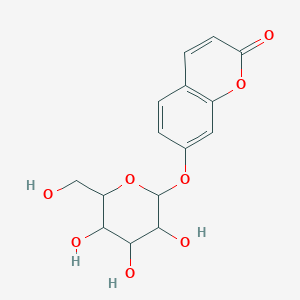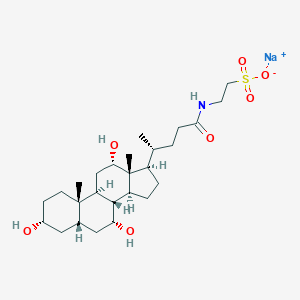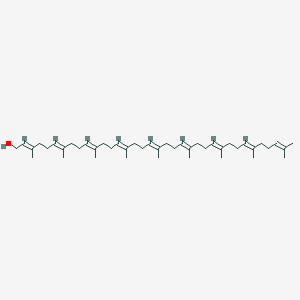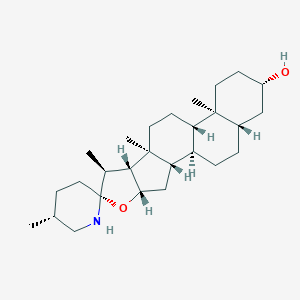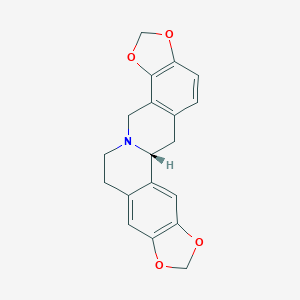
(-)-STYLOPINE
Overview
Description
(-)-STYLOPINE is a naturally occurring benzylisoquinoline alkaloid found in various plant species, including Argemone mexicana and Corydalis yanhusuo. It is a protoberberine-type alkaloid known for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-STYLOPINE can be synthesized from (S)-reticuline through a series of enzymatic reactions. The key enzymes involved in this biosynthetic pathway are berberine bridge enzyme (BBE), cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) . The conversion of (S)-reticuline to stylopine involves the formation of methylenedioxy bridges on the A or D rings of the protoberberine skeleton .
Industrial Production Methods
Industrial production of stylopine has been achieved using microbial fermentation techniques. A co-culture system involving Escherichia coli and Pichia pastoris has been developed to produce stylopine from simple carbon sources like glycerol . This method leverages the metabolic capabilities of both microorganisms to efficiently convert (S)-reticuline to stylopine.
Chemical Reactions Analysis
Types of Reactions
(-)-STYLOPINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The methylenedioxy bridges in its structure are particularly susceptible to oxidative cleavage .
Common Reagents and Conditions
Common reagents used in the chemical reactions of stylopine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the alkaloid structure .
Major Products
The major products formed from the reactions of stylopine include cheilanthifoline and other benzylisoquinoline alkaloids. These products retain the core protoberberine structure but may have different functional groups depending on the reaction conditions .
Scientific Research Applications
Mechanism of Action
(-)-STYLOPINE exerts its effects primarily by inhibiting the VEGFR2 signaling pathway, which is crucial for cell survival, migration, and angiogenesis. The compound induces mitochondrial membrane damage, leading to apoptosis and inhibition of cell migration in cancer cells . Molecular docking studies have shown that stylopine binds to the VEGFR2 receptor, blocking its activation and downstream signaling .
Comparison with Similar Compounds
(-)-STYLOPINE is structurally similar to other benzylisoquinoline alkaloids such as cheilanthifoline, protopine, and coptisine. it is unique in its ability to form methylenedioxy bridges on both the A and D rings of the protoberberine skeleton . This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.
List of Similar Compounds
- Cheilanthifoline
- Protopine
- Coptisine
- Berberine
- Sanguinarine
Properties
IUPAC Name |
(1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJCYXWJGAKQY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004259 | |
| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-39-9 | |
| Record name | (-)-Stylopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Stylopine?
A1: Stylopine has the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol.
Q2: Are there any unique features in the Stylopine structure?
A2: Yes, Stylopine features a tetrahydroprotoberberine skeleton with two methylenedioxy bridges. [, , ] These structural features contribute to its biological activity and are often investigated in structure-activity relationship studies.
Q3: Can Stylopine be synthesized chemically?
A3: Yes, Stylopine can be synthesized chemically. One reported method involves a novel photochemical-diradical cyclization of a specifically substituted dihydroisoquinolinium salt. [] Another approach utilizes the protoberberine alkaloid stylopine methiodide, which is converted to a tetrahydrodibenz[c,g]azecine derivative, a key intermediate in the synthesis of protopine. []
Q4: Which plants are known to produce Stylopine?
A4: Stylopine has been found in various plant species, primarily within the Papaveraceae and Fumariaceae families. Examples include Chelidonium majus, Corydalis cheilanthifolia, Fumaria parviflora, Corydalis crispa, Corydalis govaniana, Stylophorum lasiocarpum, and Corydalis stricta. [, , , , , , , ]
Q5: What is the role of Stylopine in plant biosynthesis?
A5: Stylopine acts as a crucial intermediate in the biosynthesis of various alkaloids, including protopine and benzophenanthridine alkaloids. [, , , , , ]
Q6: Which enzymes are involved in the biosynthesis of Stylopine?
A6: Two key enzymes involved are cheilanthifoline synthase and stylopine synthase. Cheilanthifoline synthase converts scoulerine into cheilanthifoline, which is then converted to Stylopine by stylopine synthase. [] These enzymes belong to the cytochrome P450 family, specifically CYP719A2 and CYP719A3. [, ]
Q7: How is the expression of genes related to Stylopine biosynthesis regulated?
A7: Research suggests coordinated regulation of gene expression for Stylopine biosynthesis. In Eschscholzia californica, methyl jasmonate treatment induced the expression of CYP719A2 and CYP719A3 genes, along with other genes involved in Stylopine biosynthesis. []
Q8: What are the known biological activities of Stylopine?
A8: Studies have shown that Stylopine exhibits various biological activities, including anti-inflammatory, anti-tumor, acetylcholinesterase inhibitory, and vascular endothelial growth factor receptor 2 (VEGFR2) inhibitory activity. [, , , , ]
Q9: How does Stylopine exert its anti-inflammatory effect?
A9: Research suggests that Stylopine suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages. This occurs through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. []
Q10: Does Stylopine show potential as an anticancer agent?
A10: In vitro studies suggest that Stylopine might have potential as an anticancer agent, particularly against osteosarcoma. It has been shown to inhibit the proliferation and migration of human MG-63 osteosarcoma cells, possibly by targeting the VEGFR2 signaling pathway. []
Q11: Are there any other potential therapeutic applications of Stylopine?
A11: Research suggests that Stylopine may have potential in treating myasthenia gravis. Network pharmacology and molecular docking studies suggest that Stylopine may act on the cholinergic synapse, potentially improving symptoms of the disease. []
Q12: What is known about the pharmacokinetics of Stylopine?
A12: Limited information is available regarding the pharmacokinetics of Stylopine. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Q13: Are there any known toxicity concerns with Stylopine?
A13: While some studies suggest potential therapeutic benefits of Stylopine, detailed toxicological data are limited. Further research is crucial to determine its safety profile, potential adverse effects, and long-term consequences.
Q14: What analytical techniques are used to identify and quantify Stylopine?
A14: Common methods for identification and quantification of Stylopine include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) often coupled with photodiode-array detection. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


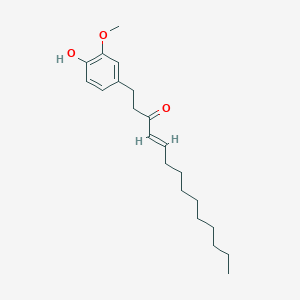
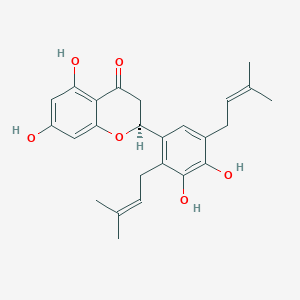
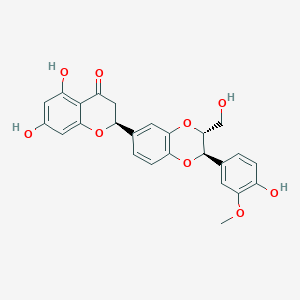
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)
